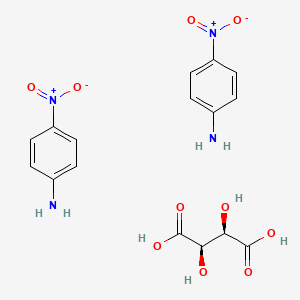

(2R,3R)-2,3-dihydroxybutanedioic acid;4-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

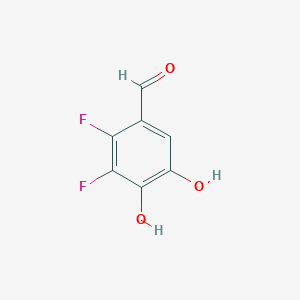

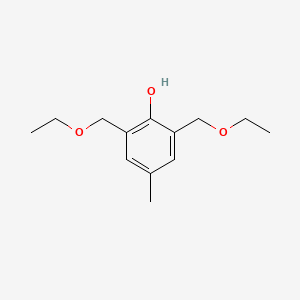

(2R,3R)-2,3-dihydroxybutanedioic acid;4-nitroaniline is a compound that combines the properties of two distinct chemical entities: (2R,3R)-2,3-dihydroxybutanedioic acid, commonly known as tartaric acid, and 4-nitroaniline. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and pharmaceutical industries. 4-nitroaniline is an aromatic amine with a nitro group attached to the benzene ring, commonly used in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid can be achieved through the fermentation of glucose by certain fungi or through chemical synthesis from maleic acid. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the correct stereochemistry.

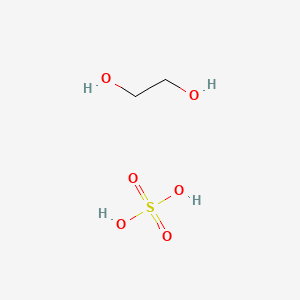

4-nitroaniline can be synthesized by the nitration of aniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted by-products.

Industrial Production Methods

Industrial production of tartaric acid often involves the extraction from by-products of the wine industry, such as grape marc. The process includes neutralization, crystallization, and purification steps.

4-nitroaniline is produced on an industrial scale through the nitration of aniline, followed by purification processes such as recrystallization to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Tartaric acid can undergo oxidation to produce dihydroxyfumaric acid.

Reduction: 4-nitroaniline can be reduced to 4-phenylenediamine using reducing agents like iron and hydrochloric acid.

Substitution: Both tartaric acid and 4-nitroaniline can participate in substitution reactions, such as esterification for tartaric acid and nucleophilic substitution for 4-nitroaniline.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide for tartaric acid.

Reduction: Iron filings and hydrochloric acid for 4-nitroaniline.

Substitution: Alcohols for esterification of tartaric acid, and alkyl halides for nucleophilic substitution of 4-nitroaniline.

Major Products Formed

Oxidation: Dihydroxyfumaric acid from tartaric acid.

Reduction: 4-phenylenediamine from 4-nitroaniline.

Substitution: Esters from tartaric acid and various substituted anilines from 4-nitroaniline.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: Tartaric acid is used as a chiral catalyst in asymmetric synthesis.

Dye Synthesis: 4-nitroaniline is a precursor in the synthesis of azo dyes.

Biology

Enzyme Studies: Tartaric acid is used in studies of enzyme inhibition and activity.

Cell Culture: 4-nitroaniline derivatives are used in cell culture studies to investigate cellular responses.

Medicine

Pharmaceuticals: Tartaric acid is used in the formulation of effervescent tablets.

Drug Synthesis: 4-nitroaniline is a building block in the synthesis of various pharmaceuticals.

Industry

Food Additives: Tartaric acid is used as an acidulant in food products.

Agrochemicals: 4-nitroaniline is used in the synthesis of herbicides and pesticides.

Mecanismo De Acción

Molecular Targets and Pathways

Tartaric Acid: Acts as a chelating agent, binding to metal ions and affecting enzyme activity.

4-Nitroaniline: Interacts with cellular proteins and enzymes, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Tartaric Acid: Similar compounds include malic acid and citric acid, which are also naturally occurring organic acids with similar properties.

4-Nitroaniline: Similar compounds include 2-nitroaniline and 3-nitroaniline, which have different positions of the nitro group on the benzene ring.

Uniqueness

Tartaric Acid: Unique for its chiral properties and widespread use in food and pharmaceuticals.

4-Nitroaniline: Unique for its role as a precursor in dye and pharmaceutical synthesis.

Propiedades

Número CAS |

616885-28-0 |

|---|---|

Fórmula molecular |

C16H18N4O10 |

Peso molecular |

426.33 g/mol |

Nombre IUPAC |

(2R,3R)-2,3-dihydroxybutanedioic acid;4-nitroaniline |

InChI |

InChI=1S/2C6H6N2O2.C4H6O6/c2*7-5-1-3-6(4-2-5)8(9)10;5-1(3(7)8)2(6)4(9)10/h2*1-4H,7H2;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |

Clave InChI |

RKOGLUYRAKMKOK-CEAXSRTFSA-N |

SMILES isomérico |

C1=CC(=CC=C1N)[N+](=O)[O-].C1=CC(=CC=C1N)[N+](=O)[O-].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canónico |

C1=CC(=CC=C1N)[N+](=O)[O-].C1=CC(=CC=C1N)[N+](=O)[O-].C(C(C(=O)O)O)(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Indene, 3-[(S)-methoxyphenylmethyl]-](/img/structure/B14234925.png)

![1H-4,7-Methanoimidazo[4,5-E][1,3]diazepine](/img/structure/B14234931.png)

![1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone](/img/structure/B14234932.png)

![But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B14234943.png)

![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)

![4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14234955.png)

![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)

![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)